2-(3-chloro-4-fluorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide
Overview
Description
2-(3-chloro-4-fluorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide, also known as CF3, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CF3 is a white solid that is soluble in organic solvents and has a molecular weight of 318.76 g/mol.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-fluorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In medicinal chemistry, this compound has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in cell signaling pathways that regulate cell growth and proliferation. In agrochemistry, this compound has been shown to inhibit the activity of specific enzymes involved in the biosynthesis of plant hormones, which are essential for plant growth and development.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as reduce inflammation and inhibit bacterial growth. In agrochemistry, this compound has been shown to inhibit the growth of weeds and fungi, while promoting the growth of crops. In material science, this compound has been used as a building block for the synthesis of functional materials with specific properties, such as liquid crystals with high thermal stability and polymers with high mechanical strength.
Advantages and Limitations for Lab Experiments
2-(3-chloro-4-fluorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has several advantages for lab experiments, including its high purity, solubility in organic solvents, and relatively low toxicity. However, this compound also has some limitations, including its high cost, limited availability, and potential for degradation under certain conditions.
Future Directions
There are several future directions for the research and development of 2-(3-chloro-4-fluorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide. In medicinal chemistry, this compound could be further investigated as a potential drug candidate for the treatment of specific diseases, such as cancer and inflammation. In agrochemistry, this compound could be further developed as a herbicide or fungicide with improved selectivity and efficacy. In material science, this compound could be used as a building block for the synthesis of new functional materials with specific properties, such as optical and electronic properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Scientific Research Applications
2-(3-chloro-4-fluorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemistry, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. This compound has also been studied for its potential use as an agrochemical, where it has shown promising results as a herbicide and fungicide. In material science, this compound has been used as a building block for the synthesis of functional materials, such as liquid crystals and polymers.
properties
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O3/c1-7-4-11(16-19-7)15-12(17)6-18-8-2-3-10(14)9(13)5-8/h2-5H,6H2,1H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQRFPIBTXXYEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49716932 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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